(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
CAS No.:
Cat. No.: VC18391201
Molecular Formula: C26H30N2O5
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H30N2O5 |
|---|---|
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | (R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
| Standard InChI | InChI=1S/C19H22N2O.C7H8O4/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;8-6(9)4-1-3-2-5(4)7(10)11-3/h2-7,9,13-14,18-19,22H,1,8,10-12H2;3-5H,1-2H2,(H,8,9)/t13?,14?,18?,19-;3-,4-,5?/m11/s1 |
| Standard InChI Key | BDVKLMPZTGFPDI-MGWPMRMNSA-N |
| Isomeric SMILES | C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)O.C1[C@@H]2CC([C@@H]1C(=O)O)C(=O)O2 |
| Canonical SMILES | C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C1C2CC(C1C(=O)O2)C(=O)O |
Introduction
Structural Composition and Stereochemical Features
Quinoline-Based Component: (R)-(5-Ethenyl-1-Azabicyclo[2.2.2]Octan-2-Yl)-Quinolin-4-Ylmethanol
The quinoline moiety consists of a bicyclic system featuring a quinoline ring (a fused benzene-pyridine structure) attached to a 1-azabicyclo[2.2.2]octane scaffold. Key structural attributes include:
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Azabicyclo[2.2.2]octane Core: A bridged amine structure with three fused rings (two six-membered and one five-membered), providing rigidity and stereochemical complexity .
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Ethenyl Substituent: A vinyl group (-CH=CH2) at position 5 of the azabicyclo[2.2.2]octane, influencing electronic properties and reactivity .
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Chiral Centers: The (R)-configuration at the methanol-bearing carbon and specific stereochemistry at positions 2S, 4R, and 5S dictate its three-dimensional orientation .
Molecular Formula: C20H25N2O
Molecular Weight: 309.4 g/mol
SMILES Notation: C[N+]12CCC(CC1[C@@H](C3=CC=NC4=CC=CC=C34)O)C(C2)C=C
Bicyclic Carboxylic Acid Component: (1R,5R)-3-Oxo-2-Oxabicyclo[2.2.1]Heptane-5-Carboxylic Acid
This component features a fused bicyclic system with:
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Oxabicyclo[2.2.1]heptane Skeleton: A seven-membered ring containing one oxygen atom (lactone) and a ketone group at position 3 .
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Carboxylic Acid Functionality: A -COOH group at position 5, contributing to acidity and hydrogen-bonding potential .
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Stereochemistry: The (1R,5R)-configuration ensures specific spatial arrangement, critical for interactions in chiral environments .
Molecular Formula: C7H8O4
Molecular Weight: 156.14 g/mol
SMILES Notation: C1C2CC(C1C(=O)O2)C(=O)O
Synthesis and Isolation Strategies
Synthesis of the Quinoline Alkaloid
The quinoline derivative is synthesized via:
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Quinoline Ring Formation: Skraup or Doebner-Miller reaction to construct the heteroaromatic core.
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Azabicyclo[2.2.2]octane Assembly: Intramolecular cyclization of a triamine precursor under acidic conditions .
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Stereoselective Methanol Attachment: Chiral resolution using cinchona alkaloids or asymmetric catalysis to achieve the (R)-configuration.
Preparation of the Bicyclic Carboxylic Acid
Key steps include:
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Diels-Alder Cyclization: Reaction between furan and maleic anhydride to form the oxabicyclo[2.2.1]heptane framework .
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Oxidation and Hydrolysis: Conversion of anhydride groups to ketone and carboxylic acid functionalities .
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Chiral Separation: Use of cinchonidine salts to isolate the (1R,5R)-enantiomer.
Physicochemical Properties
Applications and Biological Relevance
Synthetic Intermediate
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